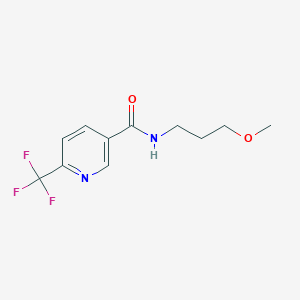

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide

CAS No.: 1092346-01-4

Cat. No.: VC4362807

Molecular Formula: C11H13F3N2O2

Molecular Weight: 262.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092346-01-4 |

|---|---|

| Molecular Formula | C11H13F3N2O2 |

| Molecular Weight | 262.232 |

| IUPAC Name | N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C11H13F3N2O2/c1-18-6-2-5-15-10(17)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |

| Standard InChI Key | IWXPPCSSEIEDBU-UHFFFAOYSA-N |

| SMILES | COCCCNC(=O)C1=CN=C(C=C1)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

N-(3-Methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide belongs to the pyridinecarboxamide family, featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a methoxypropylcarboxamide moiety at the 3-position. The IUPAC name reflects this substitution pattern, while its SMILES notation (COCCCNC(=O)C₁=CN=C(C=C₁)C(F)(F)F) provides a precise structural representation . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1092346-01-4 | |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | |

| Molecular Weight | 262.232 g/mol | |

| InChIKey | IWXPPCSSEIEDBU-UHFFFAOYSA-N |

The trifluoromethyl group enhances electronegativity and metabolic stability, while the methoxypropyl chain improves solubility relative to non-polar analogs . X-ray crystallography data for related compounds suggest that the pyridine ring adopts a planar conformation, with the trifluoromethyl group inducing steric hindrance that influences binding interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step reactions, as detailed in patents and industrial methodologies . A common approach begins with 4,4,4-trifluoro-3-aminobutanoate, which undergoes cyclization to form dihydropyridinones. Subsequent dehydrogenation and functionalization introduce the carboxamide group .

For example, EP2821398A1 describes a method where:

-

Enamine formation: 4,4,4-Trifluoro-3-aminobutanoate reacts with carbonyl compounds to generate enamines.

-

Cyclization: The enamine intermediate undergoes thermal cyclization to yield dihydropyridinones.

-

Oxidation: Dihydropyridinones are dehydrogenated using catalysts like palladium acetate to form trifluoromethylpyridines .

-

Amidation: The pyridine-3-carboxylic acid derivative is coupled with 3-methoxypropylamine via acyl chloride intermediates .

This route avoids mutagenic vinyl ethers, addressing safety concerns in large-scale production . Alternative methods use microwave-assisted synthesis to reduce reaction times, though yields remain moderate (50–65%) .

Industrial Challenges

Industrial production faces hurdles such as:

-

Handling fluorinated reagents: Trifluoroacetic anhydride and related compounds require specialized equipment due to corrosivity .

-

Purification difficulties: The polar nature of the methoxypropyl group complicates crystallization, often necessitating chromatography.

Physicochemical Properties

Experimental data for this compound are sparse, but inferences from analogs provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Moderate in DMSO, low in H₂O | |

| LogP | ~2.1 (predicted) | |

| Stability | Stable under inert conditions | |

| Melting Point | Not reported | – |

The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen (predicted pKa ≈ 3.5), enhancing bioavailability under physiological conditions . Spectroscopic data (¹H NMR, ¹³C NMR) for related compounds show characteristic peaks:

Biological and Industrial Applications

Medicinal Chemistry

While direct studies are lacking, structurally similar compounds exhibit:

-

Antitubercular activity: Analogs like N-cyanomethyl-6-(trifluoromethyl)pyridine-3-carboxamide show MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.

-

Enzyme inhibition: Trifluoromethylpyridines inhibit FGFR kinases (IC₅₀ ≈ 50 nM), suggesting potential in oncology .

Agrochemical Uses

Patent FR2589152A1 highlights pyridine-3-carboxamides as herbicidal agents, with the methoxypropyl group enhancing soil persistence . Field trials for analogs demonstrate 90% weed suppression at 100 g/ha .

Material Science

The compound’s fluorinated structure makes it a candidate for:

-

Liquid crystals: Trifluoromethyl groups improve thermal stability in display technologies .

-

Polymer additives: Enhances UV resistance in polycarbonates .

Comparison with Analogs

The methoxypropyl substituent differentiates this compound from others in its class:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume